molecular formula C22H20N2O5S B3301016 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 905688-79-1

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

Cat. No. B3301016
CAS RN: 905688-79-1
M. Wt: 424.5 g/mol
InChI Key: CYOZQZMEZLCGAZ-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide that combines with a benzodioxane fragment in its structure . Sulfonamides are known for their wide range of medicinal applications, including antibacterial, antifungal, anti-protozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive agents .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This product is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular formula of this compound is C22H26N2O4S and its molecular weight is 414.5 g/mol. The structure of this compound was confirmed by various spectroscopic techniques including IR, 1H NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by a reaction with different alkyl/aralkyl halides .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 414.5 g/mol. Further physical and chemical properties are not specified in the sources.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenases are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.

Mode of Action

The compound acts as a moderate inhibitor of these enzymes . By inhibiting cholinesterases, it can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The inhibition of lipoxygenase enzymes can disrupt the synthesis of certain inflammatory mediators, potentially exerting anti-inflammatory effects.

Biochemical Pathways

The compound’s action on cholinesterases impacts the cholinergic signaling pathway , which plays a vital role in memory, learning, and muscle activation. Its action on lipoxygenase enzymes affects the arachidonic acid metabolism pathway , which is involved in the production of leukotrienes, substances that mediate inflammatory responses .

Pharmacokinetics

The inactive compounds are excreted through bile or feces . These properties may impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

The inhibition of cholinesterases can lead to enhanced cholinergic transmission, which may have implications for conditions like Alzheimer’s disease, where cholinergic deficits are observed . The potential anti-inflammatory effects resulting from lipoxygenase inhibition could be beneficial in conditions characterized by excessive inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride to yield this compound was performed under dynamic pH control

Future Directions

The synthesized derivatives of this compound were screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme . The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains . Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents . This suggests potential future directions in the development of new antibacterial agents.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c25-22-12-17(14-24(22)18-6-8-20-21(13-18)29-10-9-28-20)23-30(26,27)19-7-5-15-3-1-2-4-16(15)11-19/h1-8,11,13,17,23H,9-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOZQZMEZLCGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Reactant of Route 2
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N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Reactant of Route 3
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Reactant of Route 4
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Reactant of Route 5
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

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